molecular formula C7H7Cl3Ge B1611539 Benzyltrichlorogermane CAS No. 6181-21-1

Benzyltrichlorogermane

Cat. No.: B1611539
CAS No.: 6181-21-1
M. Wt: 270.1 g/mol
InChI Key: FOFBSKVKYLFXSD-UHFFFAOYSA-N
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Description

Benzyltrichlorogermane is an organogermanium compound with the chemical formula C₇H₇Cl₃Ge. It is a derivative of germanium, where a benzyl group is attached to a trichlorogermane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyltrichlorogermane can be synthesized through the reaction of benzyl chloride with germanium tetrachloride in the presence of a suitable catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the germanium tetrachloride .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where benzyl chloride and germanium tetrachloride are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Benzyltrichlorogermane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Benzylgermanium alkoxides or amines.

    Reduction: Benzylgermanium hydrides.

    Oxidation: Benzylgermanium oxides

Scientific Research Applications

Benzyltrichlorogermane has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyltrichlorogermane involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their normal function. The pathways involved include nucleophilic substitution and redox reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

benzyl(trichloro)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl3Ge/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFBSKVKYLFXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[Ge](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501777
Record name Benzyl(trichloro)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6181-21-1
Record name Benzyl(trichloro)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyltrichlorogermane
Reactant of Route 2
Benzyltrichlorogermane
Reactant of Route 3
Benzyltrichlorogermane
Reactant of Route 4
Benzyltrichlorogermane
Reactant of Route 5
Benzyltrichlorogermane
Reactant of Route 6
Benzyltrichlorogermane

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